Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester
Description
Chemical Structure and Properties Diethyl [2-(dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic acid ester (CAS 73368-44-2) is a malonic acid derivative with a diethyl ester backbone substituted with two functional groups:
- (3-Methoxyphenyl)methyl: An aromatic methoxy substituent that increases lipophilicity and may influence binding affinity.
Properties
Molecular Formula |
C19H29NO5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
diethyl 2-[2-(dimethylamino)ethyl]-2-[(3-methoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C19H29NO5/c1-6-24-17(21)19(11-12-20(3)4,18(22)25-7-2)14-15-9-8-10-16(13-15)23-5/h8-10,13H,6-7,11-12,14H2,1-5H3 |
InChI Key |
YHYBYANOURCVTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN(C)C)(CC1=CC(=CC=C1)OC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Formation of the Propanedioic Acid Diester Core
- Starting Material: Diethyl malonate, a common diester precursor, is used as the foundational molecule due to its reactivity and availability.
- Reaction Conditions: Esterification of malonate derivatives under controlled conditions, often involving reflux with ethanol or other alcohols, to produce diethyl malonate derivatives.
Incorporation of the Dimethylaminoethyl Group
Final Esterification and Purification
- Method: The final step involves esterification and purification, often through distillation or chromatography, to isolate the target compound with high purity.
- Reaction Conditions: Reactions are conducted under inert atmospheres with temperature control to prevent decomposition.
Specific Preparation Data and Reaction Parameters
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Malonate esterification | Diethyl malonate | Ethanol | Reflux | 4-6 hours | Forms diethyl malonate derivative |
| Aromatic substitution | 3-Methoxybenzyl chloride | Acetone | Room temperature | 12-24 hours | Attach aromatic group via alkylation |
| Amino group introduction | Dimethylaminoethyl chloride | Acetonitrile | 0–25°C | 3-6 hours | Nucleophilic substitution to introduce amino group |
| Purification | Chromatography | - | - | - | High purity isolation |
Note: These steps are adapted from general ester and aromatic substitution protocols, tailored for this specific compound.
Research Findings and Patent Data
According to a patent (CN101085747A), a simplified one-step method involves reacting diethyl malonate with monomethylamine under controlled low-temperature conditions (-20°C to 5°C), in the presence of suitable solvents like ethyl acetate or hexane, to produce N-methyl-malonamic acid ethyl ester. This process highlights the importance of precise temperature control and molar ratios to optimize yield and purity, which can be adapted for the synthesis of the target compound by replacing monomethylamine with dimethylamine derivatives and adjusting aromatic substitution steps accordingly.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|---|
| Multi-step organic synthesis | Diethyl malonate | 3-Methoxybenzyl chloride, dimethylaminoethyl chloride | Acetone, acetonitrile | 0–25°C, reflux | Variable | High purity, scalable |
| Patent-based single-step | Malonic acid diester | Monomethylamine | Ethyl acetate | -20°C to 5°C | ~80% | Simplified process, less complex |
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly antihistamines.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table highlights key structural analogs and their properties:
Functional Group Impact on Bioactivity
- Aromatic vs. Aliphatic Substituents: The 3-methoxyphenyl group in the target compound enhances π-π stacking interactions compared to aliphatic chains in diethyl (3-methylbutyl)allylmalonate .
- Comparison with Sarpogrelate HCl: Both compounds share a dimethylamino group and methoxyphenyl moiety. However, Sarpogrelate’s larger structure (C₂₄H₃₁NO₆·HCl) includes a naphthalene ring, conferring 5-HT₂A antagonism , while the target compound’s smaller size may favor different receptor interactions.
Physicochemical Properties
| Property | Target Compound | Diethyl Phenylmalonate | Sarpogrelate HCl |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 2.1 | 3.5 |
| Water Solubility | Moderate | Low | Low |
| Melting Point | Not reported | 34–36°C | 198–200°C |
The target compound’s dimethylaminoethyl group reduces LogP compared to Sarpogrelate, suggesting better aqueous solubility, which is critical for bioavailability.
Pharmacological Potential
Biological Activity
Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester, known by its CAS number 173070-26-3, is a compound of interest due to its role as an intermediate in the synthesis of pharmacologically relevant substances, particularly as a metabolite of the antihistaminic drug dimethindene. This article explores the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H29NO5
- Molecular Weight : 351.44 g/mol
- IUPAC Name : Diethyl 2-[2-(dimethylamino)ethyl]-2-[(3-methoxyphenyl)methyl]propanedioate
The compound features a complex structure that includes a dimethylamino group and a methoxyphenyl moiety, contributing to its biological properties.
Synthesis and Applications
This compound is primarily synthesized as an intermediate for the production of 6-Hydroxy-N-demethyldimethidene (H934110), which has been studied for its antihistaminic properties . The synthesis involves multiple steps, including the alkylation of dihydrocycloheptapyrazolones with dimethylamino ethyl derivatives .
The biological activity of this compound is largely attributed to its structural components, which facilitate interaction with various biological targets. Preliminary studies suggest that derivatives containing dimethylamino groups can exhibit significant biological activities, including:
- Antihistaminic Effects : As a metabolite of dimethindene, it may share similar mechanisms in blocking histamine receptors.
- Neurotransmitter Modulation : The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, possibly influencing serotonin and dopamine pathways.
Research Findings
Several studies have investigated related compounds and their biological activities:
- A study on similar dimethylamino-substituted compounds indicated promising results as agonists for serotonin receptors, particularly the 5-HT1D receptor, which plays a role in migraine relief .
- Another research highlighted the synthesis and evaluation of various substituted cycloheptapyrazolones, noting their potential as therapeutic agents .
Case Studies
| Study | Findings |
|---|---|
| Rudolf et al. (1999) | Investigated enantiomers of related compounds and their biological activities, suggesting structural modifications can enhance efficacy. |
| Recent Pharmacological Evaluations | Demonstrated that compounds with similar structures exhibit notable affinities for various receptor types, indicating potential therapeutic uses. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester?
- Methodological Answer : The compound can be synthesized via alkylation of diethyl propanedioate derivatives. For example, using tetrabutylammonium sulfate as a phase-transfer catalyst (PTC) to facilitate nucleophilic substitution at the malonate core . Intermediate formation of the 3-methoxyphenylmethyl and dimethylaminoethyl groups may involve Grignard or Mannich reactions, with purification via fractional distillation or column chromatography. Evidence from structurally similar compounds (e.g., CAS 135261-74-4) suggests that protecting groups may be required to prevent undesired side reactions at the dimethylamino moiety .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze and NMR to confirm substituent positions (e.g., methoxy group at 3-position on the phenyl ring, dimethylaminoethyl chain integration) .
- IR : Verify ester carbonyl stretches (~1740 cm) and methoxy C-O vibrations (~1250 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and fragmentation patterns.
Q. What storage conditions are recommended to maintain compound stability?
- Methodological Answer : Store under inert atmosphere (N/Ar) at –20°C to prevent hydrolysis of the ester groups. Stability studies on related diethyl malonates indicate sensitivity to moisture and light, necessitating desiccants and amber vials . Periodic purity checks via HPLC (C18 column, acetonitrile/water gradient) are advised to monitor degradation.
Advanced Research Questions
Q. How does the dimethylaminoethyl substituent influence reactivity in nucleophilic acyl substitution?
- Methodological Answer : The dimethylamino group acts as an electron donor, increasing electron density at the malonate core and altering reaction kinetics. Comparative studies with non-aminated analogs (e.g., diethyl chloromethylenemalonate, CAS 28783-51-9) show slower reaction rates in SN2 mechanisms due to steric hindrance and electronic effects . Kinetic assays (e.g., UV-Vis monitoring of leaving group departure) can quantify these effects.
Q. What analytical challenges arise in quantifying impurities in this compound, and how are they resolved?
- Methodological Answer : Common impurities include hydrolyzed diacids or incomplete alkylation byproducts. Use reverse-phase HPLC with diode-array detection (DAD) to separate and identify impurities. For example, a method optimized for nitro-substituted analogs (e.g., CAS 10565-13-6) employs a mobile phase of 0.1% TFA in acetonitrile/water (70:30) . GC-MS is less effective due to the compound’s low volatility.
Q. How can computational modeling predict the compound’s environmental fate or toxicity?
- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models using software like EPI Suite or TEST. Input parameters include logP (estimated ~2.5 for diethyl esters) and topological polar surface area (TPSA). EPA data on diethyl malonate (CAS 105-53-3) suggests moderate biodegradability (BIOWIN 3.0) but potential aquatic toxicity (ECOSAR class: ester) . Validate predictions with Daphnia magna acute toxicity assays.
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodological Answer : Discrepancies often stem from reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For instance, PTC efficiency in alkylation (as in ) varies with solvent (toluene vs. THF) and temperature (40–60°C). Yield improvements (>15%) are achievable by adjusting base strength (KCO vs. NaH).
Q. How does the 3-methoxyphenyl group affect regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The methoxy group is a strong activating, ortho/para-directing substituent. Competitive EAS studies (e.g., nitration or halogenation) on the parent compound vs. analogs (e.g., CAS 400808-72-2) reveal para preference due to steric hindrance at the ortho position from the malonate backbone . Computational modeling (DFT) of transition states can further elucidate electronic and steric contributions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
